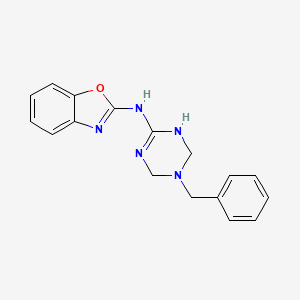![molecular formula C23H16BrN5O B11578765 3-Bromo-N-(3-{6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL}phenyl)benzamide](/img/structure/B11578765.png)
3-Bromo-N-(3-{6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N-(3-{6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL}phenyl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazolo[3,4-A]phthalazine core, which is known for its diverse pharmacological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(3-{6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL}phenyl)benzamide typically involves multiple steps, starting with the preparation of the triazolo[3,4-A]phthalazine core. This can be achieved through the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as α-bromopropenone, phenacyl bromides, and ethyl bromoacetate under conventional heating conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(3-{6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL}phenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, altering its pharmacological properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-Bromo-N-(3-{6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL}phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its pharmacological effects.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(3-{6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolo[3,4-A]phthalazine core can bind to various biological targets, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form hydrogen bonds and interact with different receptors is crucial to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
Bromazolam: A triazolobenzodiazepine with similar sedative and anxiolytic effects.
Fluconazole: An antifungal drug containing a triazole moiety.
Uniqueness
3-Bromo-N-(3-{6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL}phenyl)benzamide is unique due to its specific triazolo[3,4-A]phthalazine core, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C23H16BrN5O |
|---|---|
Molecular Weight |
458.3 g/mol |
IUPAC Name |
3-bromo-N-[3-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C23H16BrN5O/c1-14-19-10-2-3-11-20(19)22-27-26-21(29(22)28-14)15-6-5-9-18(13-15)25-23(30)16-7-4-8-17(24)12-16/h2-13H,1H3,(H,25,30) |
InChI Key |
FXQAHDUGVAKHLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=NN=C2C3=CC=CC=C13)C4=CC(=CC=C4)NC(=O)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Chloro-2-(2-furyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11578688.png)
![(4E)-3-(4-chlorophenyl)-4-[4-(pentyloxy)benzylidene]-1,2-oxazol-5(4H)-one](/img/structure/B11578691.png)
![(2E)-2-cyano-N-ethyl-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11578709.png)

![1-(4-Butoxy-3-methoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11578712.png)
![1-(4-Ethoxyphenyl)-7-fluoro-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11578715.png)
![7-(3-methoxypropyl)-2-naphthalen-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11578719.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11578727.png)
![1-(2,6-dimethylpiperidin-1-yl)-2-[3-(phenylcarbonyl)-1H-indol-1-yl]ethanone](/img/structure/B11578735.png)
![10-Bromo-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11578748.png)
![(2E)-2-Cyano-N-(4-methylphenyl)-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide](/img/structure/B11578757.png)
![N-(4-methylbenzyl)-6-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11578760.png)
![2-(4-fluorophenyl)-7-(3-methoxypropyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11578763.png)
![(5Z)-5-(2-fluorobenzylidene)-2-[4-(prop-2-en-1-yloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11578770.png)
